FAM amine, 5-isomer
Overview
Description
FAM amine, 5-isomer: is a fluorescent probe widely used in biomedicine. It is a derivative of fluorescein, specifically designed to label peptides, proteins, and nucleic acids. This compound is known for its exceptional sensitivity and ability to minimize background fluorescence, making it an optimal choice for advanced methodologies such as immunohistochemistry, flow cytometry, and in situ hybridization.
Preparation Methods
Synthetic Routes and Reaction Conditions: FAM amine, 5-isomer, is synthesized by introducing an aliphatic amine group to fluorescein. This modification enhances its reactivity with carboxylic acids, activated NHS esters, and other carbonyl groups. The synthesis involves enzymatic transamination and reactions with electrophilic reagents like activated esters or epoxides .
Industrial Production Methods: Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process ensures high purity and consistency, often achieving a purity level of 95% or higher. The compound is typically stored at -20°C in the dark to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: FAM amine, 5-isomer, undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced under specific conditions to yield reduced forms.
Substitution: Participates in nucleophilic substitution reactions due to its reactive amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as activated NHS esters and epoxides are commonly employed.
Major Products: The major products formed from these reactions include various labeled biomolecules, which are used in different scientific applications .
Scientific Research Applications
FAM amine, 5-isomer, has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical assays.
Biology: Labels peptides, proteins, and nucleic acids for studying cellular functions and protein-protein interactions.
Medicine: Employed in diagnostic techniques like immunohistochemistry and flow cytometry.
Industry: Utilized in the development of fluorescent probes and dyes for various industrial applications.
Mechanism of Action
The mechanism of action of FAM amine, 5-isomer, involves its ability to react with electrophilic reagents, forming stable conjugates with biomolecules. The aliphatic amine group enhances its reactivity, allowing it to label target molecules efficiently. This labeling facilitates the study of molecular targets and pathways involved in various biological processes .
Comparison with Similar Compounds
Fluoresceinamine: Lacks the aliphatic amine group, making it less reactive.
Cyanine3B amine: Another fluorescent dye with different spectral properties.
BDP FL NHS ester: A bright and photostable dye used for similar applications.
Uniqueness: FAM amine, 5-isomer, stands out due to its high fluorescence quantum yield, exceptional sensitivity, and ability to minimize background fluorescence. These properties make it a preferred choice for advanced biomedical applications.
Properties
IUPAC Name |
N-(6-aminohexyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6.ClH/c28-11-3-1-2-4-12-29-25(32)16-5-8-20-19(13-16)26(33)35-27(20)21-9-6-17(30)14-23(21)34-24-15-18(31)7-10-22(24)27;/h5-10,13-15,30-31H,1-4,11-12,28H2,(H,29,32);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNCSJRUUHHNGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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